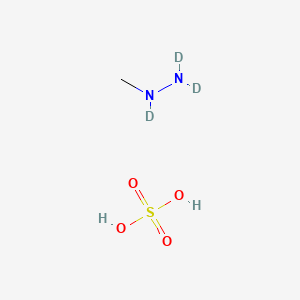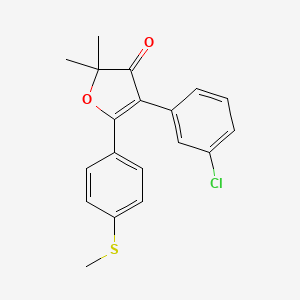
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is an organic compound with a complex structure that includes a furan ring substituted with chlorophenyl and methylthiophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The chlorophenyl and methylthiophenyl groups are introduced via electrophilic aromatic substitution reactions.
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of reaction conditions: Employing catalysts and optimizing temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Using advanced techniques such as high-performance liquid chromatography (HPLC) and distillation to achieve high purity.
化学反応の分析
Types of Reactions
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
科学的研究の応用
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.
Interact with receptors: Modulating receptor activity and influencing cellular signaling pathways.
Affect gene expression: Altering the expression of specific genes, resulting in changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
4-(3-chlorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: Lacks the methylthio group, resulting in different chemical properties and reactivity.
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-methoxyphenyl)furan-3(2H)-one: Contains a methoxy group instead of a methylthio group, leading to variations in biological activity.
Uniqueness
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is unique due to the presence of both chlorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H17ClO2S |
|---|---|
分子量 |
344.9 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-methylsulfanylphenyl)furan-3-one |
InChI |
InChI=1S/C19H17ClO2S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(22-19)12-7-9-15(23-3)10-8-12/h4-11H,1-3H3 |
InChIキー |
WBKCNRAARJBNKY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


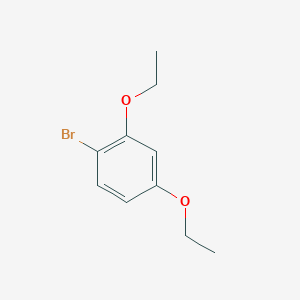
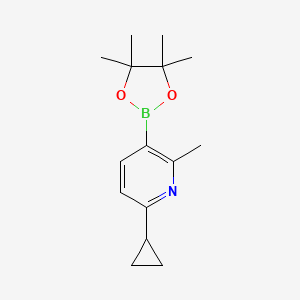
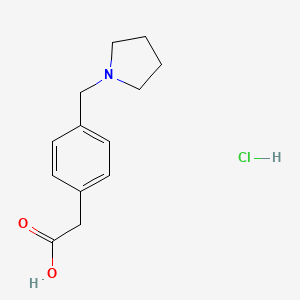
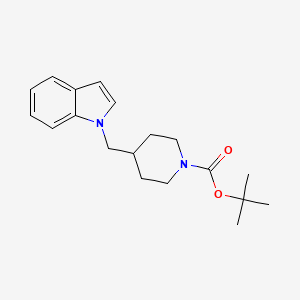
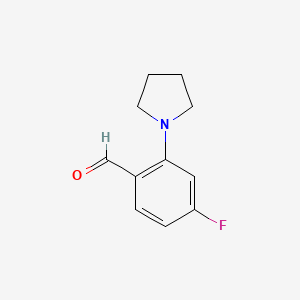
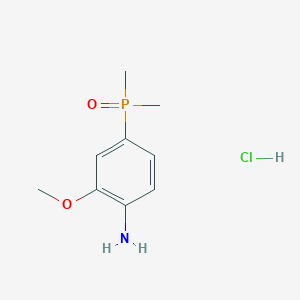
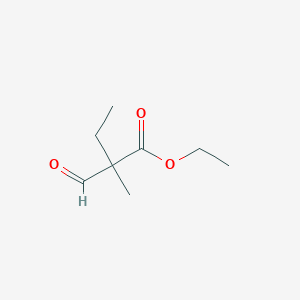
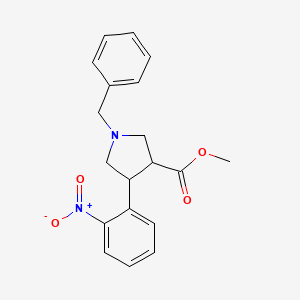
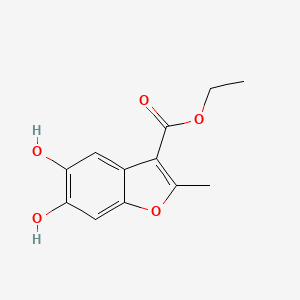
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
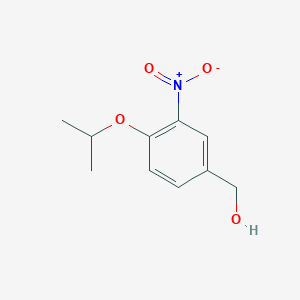
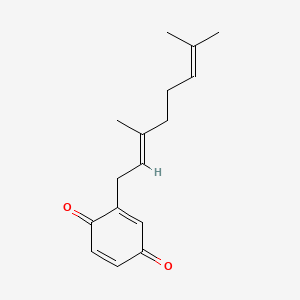
![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
